molecular formula C10H8ClF2N3 B1481527 3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2091223-76-4

3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1481527
CAS RN: 2091223-76-4
M. Wt: 243.64 g/mol
InChI Key: ABPSMLINANXNAX-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are quite familiar structures in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridinium salts have been synthesized through various routes, including the use of difluorinated building blocks . A practical synthesis of a similar compound, 5-chloromethyl-furo[2,3-b]pyridine, was accomplished via a Heck coupling followed by an NCS mediated oxidative cyclization and elimination sequence .


Chemical Reactions Analysis

Pyridinium salts, which this compound may be classified as, have been highlighted for their synthetic routes and reactivity . Difluoromethylation is also a key reaction in functionalizing diverse fluorine-containing heterocycles .

Safety and Hazards

Pyridine can cause irritation, swelling, and redness to the skin. Exposure to pyridine can cause drowsiness, mood changes, weakness, and insomnia. Repeated exposure over a long period of time may cause damage to the liver and kidneys .

properties

IUPAC Name

3-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF2N3/c11-5-8-4-9(15-16(8)10(12)13)7-2-1-3-14-6-7/h1-4,6,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPSMLINANXNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)CCl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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